molecular formula C22H26N4O5S2 B2417344 N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-43-8

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2417344
CAS RN: 898430-43-8
M. Wt: 490.59
InChI Key: UQYPSRFUAQDIMA-UHFFFAOYSA-N
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Description

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O5S2 and its molecular weight is 490.59. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with structures resembling N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide often focuses on chemical synthesis and characterization. For instance, studies on pyrrolidine derivatives explore the synthesis of novel compounds with potential pharmacological activities. Such research is foundational in the development of new materials and drugs, offering insights into the chemical properties and reactivities of these complex molecules (Dyachenko et al., 2015).

Pharmacological Potential

Compounds related to the queried structure have been investigated for various pharmacological potentials. For example, research into the pharmacological characterization of kappa-opioid receptor (KOR) antagonists highlights the relevance of structurally related compounds in understanding receptor binding affinities and in vivo efficacy, which could guide the development of new therapeutic agents for treating depression and addiction disorders (Grimwood et al., 2011).

Anticonvulsant Activity

The design and synthesis of new hybrid compounds derived from pyrrolidin-2-ones, incorporating features of well-known antiepileptic drugs, demonstrate the scientific interest in exploring the anticonvulsant activities of these molecules. Such studies contribute to the broader understanding of how structural modifications can enhance or modify biological activity, potentially leading to the discovery of new anticonvulsant therapies (Kamiński et al., 2015).

Anticancer Research

The synthesis of novel α-aminophosphonate derivatives featuring a 2-oxoquinoline structure and their evaluation against various cancer cell lines underscore the importance of structural analogs in identifying new anticancer agents. Such research endeavors are crucial in the ongoing search for more effective and selective cancer treatments, showcasing the potential of these compounds in contributing to anticancer research (Fang et al., 2016).

properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2/c27-19-6-2-11-25(19)12-4-10-23-21(28)22(29)24-17-9-8-16-5-1-13-26(18(16)15-17)33(30,31)20-7-3-14-32-20/h3,7-9,14-15H,1-2,4-6,10-13H2,(H,23,28)(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYPSRFUAQDIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C(=O)NCCCN3CCCC3=O)N(C1)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(2-oxopyrrolidin-1-yl)propyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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